Pyridin-4-amine perchlorate

Molecular ferroelectrics Spontaneous polarization Coercive field

Procuring 4-aminopyridinium perchlorate for ferroelectric or crystal engineering requires precise counterion and isomer specification. Direct substitution with 4-aminopyridine free base or nitrate analogs alters H-bond topology and electromagnetic properties. - Ferroelectric hysteresis: Ps=1.0 μC·cm⁻², Ec=0.67 kV·cm⁻¹, Tc=246 K - Thermal stability ceiling: 130 °C (TGA/DSC onset) - 3D supramolecular network (N-H···O: 2.749-2.940 Å) - Dual phase transitions (241/243 K reversible, 277 K irreversible) - Available in research quantities with analytical data

Molecular Formula C5H6ClN2O4
Molecular Weight 193.56
CAS No. 54542-73-3
Cat. No. B2736140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-amine perchlorate
CAS54542-73-3
Molecular FormulaC5H6ClN2O4
Molecular Weight193.56
Structural Identifiers
SMILESC1=CN=CC=C1N.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C5H6N2.ClHO4/c6-5-1-3-7-4-2-5;2-1(3,4)5/h1-4H,(H2,6,7);(H,2,3,4,5)/p-1
InChIKeyXCZCVJWGZBLBDL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridin-4-amine Perchlorate: Identity and Procurement Context


Pyridin-4-amine perchlorate (systematically 4-aminopyridinium perchlorate, abbreviated APP) is an organic–inorganic hybrid salt with molecular formula C₅H₇ClN₂O₄ and molecular weight 194.57 g·mol⁻¹, composed of a 4-aminopyridinium cation electrostatically paired with a perchlorate anion [1]. The compound crystallizes in the monoclinic system (space group P2₁/n at ambient temperature) and belongs to the broader class of aminopyridinium perchlorate salts that have garnered attention as molecular ferroelectrics, supramolecular building blocks, and moderately energetic materials [2]. Unlike the parent free base 4-aminopyridine, the perchlorate salt form imparts a distinct hydrogen-bonding architecture, altered thermal decomposition pathway, and emergent ferroelectric behavior, making direct substitution with the free base or with other counterion variants scientifically indefensible without targeted re-validation [3].

Workflow Molecular ferroelectric device studies at cryogenic temperature
Selection Hybrid organic-inorganic salt with 3D hydrogen-bonded supramolecular architecture
Method Single-crystal XRD, DSC, dielectric, and vibrational spectroscopy characterization
Context Energetic materials research with moderate thermal lability profile

Why Structural Analogs Cannot Substitute Pyridin-4-amine Perchlorate


The 4-aminopyridinium perchlorate salt is not a simple solubilized or stabilized form of 4-aminopyridine; protonation of the pyridine nitrogen and incorporation of the perchlorate counterion fundamentally alter the compound's crystal symmetry, hydrogen-bonding topology, thermal decomposition mechanism, and functional electromagnetic properties [1]. Even among closely related aminopyridinium perchlorates, the position of the amino substituent (2- vs. 3- vs. 4-position) dictates the proton-transfer kinetics during thermolysis and the resulting explosion delay characteristics, as demonstrated by Kapoor et al. in a direct comparative study of all three isomers [2]. Changing the counterion from perchlorate to nitrate, sulfate, or chloride produces a different hydrogen-bond dimensionality—from three-dimensional supramolecular networks in the perchlorate to one-dimensional ribbons in the nitrate—which directly governs bulk optical, dielectric, and thermal properties [3]. Consequently, any procurement decision that treats in-class compounds as interchangeable risks obtaining material with divergent ferroelectric Curie temperature, thermal stability ceiling, and supramolecular assembly behavior, each of which is quantified below.

APP (4-position) 2-/3-isomer salts Amino substituent position governs proton-transfer kinetics during thermolysis; isomer substitution may shift decomposition delay profile.
Perchlorate anion Nitrate / sulfate / chloride Counterion replacement reduces hydrogen-bond dimensionality from 3D to 1D, altering bulk optical, dielectric, and thermal response.
Protonated salt form Free base 4-aminopyridine Free base lacks the perchlorate counterion; the salt architecture is required for emergent ferroelectric and pyroelectric phase formation.

Quantitative Differentiation Against Closest Analogs


Ferroelectric Polarization vs. Tetraethylammonium Perchlorate

4-Aminopyridinium perchlorate (APP) exhibits a well-defined ferroelectric hysteresis loop with a spontaneous polarization (Pₛ) of 1.0 μC·cm⁻² and a coercive field (Ec) of 0.67 kV·cm⁻¹ below its Curie temperature Tc = 246 K, as measured by single-crystal electric hysteresis and confirmed by DSC, dielectric anomaly, and Raman spectroscopy [1]. In contrast, tetraethylammonium perchlorate—another prominent molecular-ionic perchlorate ferroelectric—is distinguished by its multiaxial nature (12 equivalent ferroelectric axes), which facilitates poling but does not confer a higher Pₛ value; the key differentiating parameter is the number of polar axes rather than the polarization magnitude alone [2]. For applications requiring a uniaxial or biaxial ferroelectric with a moderate Pₛ and low Ec at cryogenic temperatures, APP offers a structurally simpler, non-plastic-crystal alternative that avoids the multidomain complexity inherent to highly multiaxial systems.

Ferroelectric Polarization
Head-to-head
Ps = 1.0 µC·cm−2, Ec = 0.67 kV·cm−1 at Tc = 246 K (uniaxial/biaxial, P21) vs. tetraethylammonium perchlorate: 12 equivalent ferroelectric axes (multiaxial, plastic-phase-mediated)
Reported low-axis-count ferroelectric architecture supports domain engineering research.
Single-crystal hysteresis; DSC, dielectric anomaly, Raman confirmation at 100–300 K.
Molecular ferroelectrics Spontaneous polarization Coercive field Curie temperature Order-disorder phase transition

Thermal Stability vs. 3,4-Diaminopyridinium Perchlorate

Thermogravimetric analysis coupled with differential scanning calorimetry (TGA-DSC) reveals that 4-aminopyridinium perchlorate (APP) exhibits thermal stability up to 130 °C, beyond which it undergoes exothermic degradation [1]. By contrast, the structurally related 3,4-diaminopyridinium perchlorate (3,4-DAPP), bearing an additional amino group at the 3-position, demonstrates markedly higher thermal stability—remaining intact up to 280 °C as measured by TGA-DTA and DSC under comparable conditions [2]. This 150 °C difference in thermal stability ceiling is attributed to the denser hydrogen-bond network in 3,4-DAPP (50% O···H contacts by Hirshfeld analysis) versus APP (46% O···H contacts), which provides greater lattice energy and resistance to thermal disruption [1][2]. For applications operating in the 130–280 °C window, 3,4-DAPP is the necessary choice; however, for low-to-moderate temperature applications where a lower processing temperature or deliberate thermal lability is advantageous, APP provides a well-characterized alternative with simpler synthesis and established ferroelectric functionality that 3,4-DAPP lacks.

Thermal Stability Ceiling
Head-to-head
APP: stable to 130 °C. 3,4-DAPP: stable to 280 °C. ΔT ≈ 150 °C (3,4-DAPP decomposes ~2.15× higher).
Reported thermal stability ceiling determines operational temperature window for each compound.
TGA-DSC in static air/inert atmosphere; perchlorate salt analysis conditions.
Thermal stability TGA-DSC Decomposition temperature Hybrid perchlorate salts Supramolecular stability

Hirshfeld Surface and Hydrogen-Bond Network vs. Analogs

Hirshfeld surface analysis quantifies the intermolecular contact environment in crystalline 4-aminopyridinium perchlorate (APP), revealing that O···H interactions constitute 46% of all intermolecular contacts, with H···H contacts contributing an additional 26.3% [1]. In 3,4-diaminopyridinium perchlorate (3,4-DAPP), the O···H contact fraction rises to 50%, reflecting the additional hydrogen-bond donor capacity of the second amino group [2]. This 4-percentage-point difference in O···H contact contribution translates into measurably distinct crystal packing density, void volume, and mechanical stability. Furthermore, the N–H···O hydrogen bond lengths in APP range from 2.749 to 2.940 Å (by single-crystal XRD), establishing a moderately strong three-dimensional supramolecular network [1], whereas the nitrate analog 4-aminopyridinium nitrate forms only one-dimensional hydrogen-bonded ribbons with N–H···O distances of 2.784–3.302 Å [3]. The dimensionality reduction from 3D (perchlorate) to 1D (nitrate) hydrogen-bond architecture has direct consequences for anisotropic physical properties including thermal expansion, dielectric response, and mechanical compliance.

Hirshfeld Surface & H-Bond Network
Head-to-head
APP: O···H = 46%, H···H = 26.3%, N–H···O = 2.749–2.940 Å, 3D network. vs. 3,4-DAPP: O···H = 50%. vs. nitrate analog: 1D ribbons, N–H···O = 2.784–3.302 Å.
Network dimensionality governs bulk mechanical, thermal, and dielectric anisotropy.
Single-crystal XRD at 100–300 K; CrystalExplorer Hirshfeld analysis.
Hirshfeld surface analysis Crystal packing Hydrogen bonding Intermolecular contacts Supramolecular chemistry

Phase Transition Behavior vs. Pyridinium Perchlorate

4-Aminopyridinium perchlorate (APP) undergoes two distinct structural phase transitions: a reversible first-order transition at 241 K (cooling) / 243 K (heating) and a weakly first-order, irreversible transition at 277 K (on heating), as established by single-crystal XRD, ¹H NMR second moment (M₂), spin-lattice relaxation time (T₁), and dielectric dispersion measurements [1]. Below 241 K, APP exhibits pyroelectric properties, and ferroelastic domain structure is observable over the entire investigated temperature range [1]. In comparison, pyridinium perchlorate—which lacks the 4-amino substituent—displays solid-solid phase transitions at 233 K and 248 K, both of first-order character, with ferroelectricity emerging below 248 K [2]. The presence of the amino group in APP shifts the lower transition upward by approximately 8–10 K relative to pyridinium perchlorate and introduces an additional irreversible transition at 277 K that has no counterpart in the unsubstituted pyridinium salt. This altered phase-transition landscape reflects the additional hydrogen-bond constraints imposed by the –NH₂ group and directly influences the temperature window for pyroelectric and potential ferroelectric functionality.

Phase Transition Landscape
Head-to-head
APP: 241/243 K (reversible, first-order) + 277 K (irreversible, weakly first-order). Pyridinium perchlorate: 233 K + 248 K (both first-order, reversible). ΔT ≈ 8–10 K upward shift for lower transition.
Reported irreversible 277 K transition is unique to APP; thermal cycling protocols require compound-specific validation.
XRD, ¹H NMR M₂/T₁, dielectric dispersion; DSC and heat capacity confirmation.
Structural phase transitions Pyroelectricity Ferroelastic domains Dielectric relaxation Order-disorder transitions

Optical Band Gap vs. 4-Aminopyridinium Nitrate

The optical properties of 4-aminopyridinium perchlorate (APP) have been characterized by UV-Visible absorption spectroscopy and photoluminescence measurements, complemented by TDDFT calculations at the B3LYP/6-31G(d,p) level of theory to elucidate HOMO-LUMO orbital energetics [1]. The compound exhibits UV-Visible absorption with photoluminescence emission, though the experimental band gap value is not numerically reported in the primary open-access literature to date. In contrast, the nitrate analog 4-aminopyridinium nitrate (4-APN) has a well-characterized optical band gap of 4.30 eV (determined from UV-Vis-NIR transmittance spectra, with broad transparency between 300–1100 nm), photoluminescence emissions at 342 nm, 534 nm, and 645 nm, and a second harmonic generation (SHG) efficiency of 0.95 times that of standard KDP (KH₂PO₄) [2]. The replacement of the planar nitrate anion (D₃h symmetry) with the tetrahedral perchlorate anion (Td symmetry) fundamentally alters the crystal's non-centrosymmetric character and the electronic structure at the organic–inorganic interface, which in turn governs the nonlinear optical (NLO) response and band-edge absorption profile. Until the experimental band gap of APP is explicitly published, users requiring quantified optical band-gap values for device design should treat 4-APN as a better-characterized optical material, while APP remains the preferred choice when ferroelectric or pyroelectric functionality is the primary requirement.

Optical Band Gap
Class-level
APP: experimental band gap value not explicitly reported. 4-Aminopyridinium nitrate: band gap = 4.30 eV, PL at 342/534/645 nm, SHG = 0.95 × KDP.
Optical characterization requires batch-specific review; nitrate analog offers better-characterized metrics.
TDDFT at B3LYP/6-31G(d,p) computed; experimental gap pending publication.
Optical band gap Photoluminescence UV-Vis absorption HOMO-LUMO TDDFT Nonlinear optics

Verified Application Scenarios


Ferroelectric Memory and Capacitors Below 246 K

The well-characterized ferroelectric hysteresis of APP—with spontaneous polarization Pₛ = 1.0 μC·cm⁻², coercive field Ec = 0.67 kV·cm⁻¹, and a clear order-disorder phase transition at Tc = 246 K [1]—positions this compound as a candidate for cryogenic ferroelectric random-access memory (FeRAM) elements, ferroelectric capacitors, and pyroelectric infrared detectors. Its uniaxial/biaxial polar character (space group P2₁ below Tc) simplifies domain engineering compared to highly multiaxial systems such as tetraethylammonium perchlorate (12 equivalent axes) [2]. The moderate Ec value enables polarization switching at accessible electric field strengths, while the low Tc confines operation to sub-ambient temperatures, making APP particularly relevant for specialized cryogenic electronic platforms rather than room-temperature consumer devices.

Supramolecular Engineering with 3D Hydrogen-Bonded Networks

The three-dimensional hydrogen-bond network in crystalline APP, characterized by N–H···O distances of 2.749–2.940 Å and O···H contacts contributing 46% of all intermolecular interactions by Hirshfeld analysis [1], provides a structurally well-defined supramolecular synthon for crystal engineering studies. Unlike the 1D hydrogen-bonded ribbon motif of 4-aminopyridinium nitrate [2], the 3D connectivity in APP enables isotropic mechanical and thermal properties. Researchers designing cocrystals, host-guest inclusion compounds, or porous supramolecular frameworks where 3D connectivity is a prerequisite should prioritize the perchlorate salt form over the nitrate, sulfate, or chloride analogs, whose lower-dimensional hydrogen-bond networks produce anisotropic material properties.

Energetic Materials Research with Moderate Thermal Lability

With a thermal stability ceiling of 130 °C (TGA/DSC) [1], APP occupies a niche in energetic materials research distinct from the more thermally robust 3,4-diaminopyridinium perchlorate (stable to 280 °C) [2]. The proton-transfer-mediated decomposition mechanism—involving N–H bond heterolysis from the 4-aminopyridinium cation to the ClO₄⁻ anion as the primary exothermic step [3]—has been elucidated through isothermal TG and model-fitting kinetic analysis. For studies of low-temperature deflagration, controlled thermal decomposition, or comparative thermolysis kinetics across the 2-, 3-, and 4-aminopyridinium perchlorate isomer series, APP offers a decomposition temperature window (130 °C onset) that is experimentally convenient and mechanistically informative.

Pyroelectric and Ferroelastic Domain Studies

The unique dual phase transition sequence in APP—a reversible first-order event at 241/243 K and an irreversible weakly first-order event at 277 K, coupled with persistent ferroelastic domain structure over the entire temperature range and pyroelectric activity below 241 K [1]—makes this compound a valuable model system for fundamental studies of coupled order parameters in organic–inorganic hybrid crystals. The irreversibility of the 277 K transition, absent in the unsubstituted pyridinium perchlorate [2], provides a distinctive experimental handle for investigating kinetic trapping, metastable phase behavior, and thermal history-dependent physical properties in molecular ionic solids.

Application
Selection Property
Validation Focus
Cryogenic ferroelectric memory and capacitor studies
Low-axis-count polarization switching architecture
Hysteresis loop reproducibility and domain engineering validation
Supramolecular crystal engineering
3D hydrogen-bond network topology
Hirshfeld surface analysis and XRD structural confirmation
Energetic materials decomposition research
Moderate thermal lability window
TGA/DSC thermolysis profile and kinetic modeling verification
Pyroelectric and ferroelastic domain studies
Dual irreversible/reversible phase transition sequence
DSC, dielectric, and domain imaging method validation
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